molecular formula C66H108Br2N2O2 B12939084 (E)-6,6'-Dibromo-1,1'-bis(5-decylpentadecyl)-[3,3'-biindolinylidene]-2,2'-dione

(E)-6,6'-Dibromo-1,1'-bis(5-decylpentadecyl)-[3,3'-biindolinylidene]-2,2'-dione

Cat. No.: B12939084
M. Wt: 1121.4 g/mol
InChI Key: RUKSNSVKIMCYPN-ZOPJMJKSSA-N
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Description

(E)-6,6’-Dibromo-1,1’-bis(5-decylpentadecyl)-[3,3’-biindolinylidene]-2,2’-dione is a complex organic compound known for its unique structure and properties. This compound features a biindolinylidene core with bromine atoms and long alkyl chains, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6,6’-Dibromo-1,1’-bis(5-decylpentadecyl)-[3,3’-biindolinylidene]-2,2’-dione typically involves multiple steps, including the formation of the biindolinylidene core, bromination, and the attachment of decylpentadecyl chains. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(E)-6,6’-Dibromo-1,1’-bis(5-decylpentadecyl)-[3,3’-biindolinylidene]-2,2’-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the bromine atoms or the biindolinylidene core.

    Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

(E)-6,6’-Dibromo-1,1’-bis(5-decylpentadecyl)-[3,3’-biindolinylidene]-2,2’-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism by which (E)-6,6’-Dibromo-1,1’-bis(5-decylpentadecyl)-[3,3’-biindolinylidene]-2,2’-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and inducing changes in gene expression. The exact mechanisms depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other biindolinylidene derivatives with different substituents, such as:

  • (E)-6,6’-Dichloro-1,1’-bis(5-decylpentadecyl)-[3,3’-biindolinylidene]-2,2’-dione
  • (E)-6,6’-Difluoro-1,1’-bis(5-decylpentadecyl)-[3,3’-biindolinylidene]-2,2’-dione

Uniqueness

What sets (E)-6,6’-Dibromo-1,1’-bis(5-decylpentadecyl)-[3,3’-biindolinylidene]-2,2’-dione apart is its specific combination of bromine atoms and long alkyl chains, which confer unique chemical and physical properties. These properties make it particularly useful in applications requiring specific reactivity and stability.

Properties

Molecular Formula

C66H108Br2N2O2

Molecular Weight

1121.4 g/mol

IUPAC Name

(3E)-6-bromo-3-[6-bromo-1-(5-decylpentadecyl)-2-oxoindol-3-ylidene]-1-(5-decylpentadecyl)indol-2-one

InChI

InChI=1S/C66H108Br2N2O2/c1-5-9-13-17-21-25-29-33-41-55(42-34-30-26-22-18-14-10-6-2)45-37-39-51-69-61-53-57(67)47-49-59(61)63(65(69)71)64-60-50-48-58(68)54-62(60)70(66(64)72)52-40-38-46-56(43-35-31-27-23-19-15-11-7-3)44-36-32-28-24-20-16-12-8-4/h47-50,53-56H,5-46,51-52H2,1-4H3/b64-63+

InChI Key

RUKSNSVKIMCYPN-ZOPJMJKSSA-N

Isomeric SMILES

CCCCCCCCCCC(CCCCCCCCCC)CCCCN1C2=C(C=CC(=C2)Br)/C(=C\3/C4=C(C=C(C=C4)Br)N(C3=O)CCCCC(CCCCCCCCCC)CCCCCCCCCC)/C1=O

Canonical SMILES

CCCCCCCCCCC(CCCCCCCCCC)CCCCN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CCCCC(CCCCCCCCCC)CCCCCCCCCC)C1=O

Origin of Product

United States

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